Regioisomeric Comparison: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Physicochemical Properties
The 3-pyridyl substitution pattern of 2-amino-2-(pyridin-3-yl)ethanol results in a distinct topological polar surface area (TPSA) of 59.1 Ų and a calculated XLogP of -0.9 . These values differentiate it from the 2-pyridyl isomer, which exhibits a lower computed LogP of -1.08 based on structural analysis [1], and from the 4-pyridyl isomer, which shares a similar TPSA but differs in electronic distribution and hydrogen-bonding geometry due to the altered nitrogen position .
| Evidence Dimension | Physicochemical properties (TPSA and lipophilicity) |
|---|---|
| Target Compound Data | TPSA: 59.1 Ų; XLogP: -0.9 |
| Comparator Or Baseline | 2-Amino-2-(pyridin-2-yl)ethanol: LogP ~ -1.08; 2-Amino-2-(pyridin-4-yl)ethanol: TPSA ~ 59.1 Ų |
| Quantified Difference | Lipophilicity difference of ~0.18 log units between 3- and 2-pyridyl isomers; electronic distribution differs for 4-pyridyl isomer |
| Conditions | Computed physicochemical properties (TPSA, XLogP) under standard conditions |
Why This Matters
Differences in TPSA and LogP directly influence passive membrane permeability and oral bioavailability, making the 3-pyridyl isomer the preferred choice when specific permeability profiles are required for central nervous system or intracellular targets.
- [1] PubChem. 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CID 53407567). Computed Properties. View Source
